2-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine is a chemical compound known for its unique structure and properties. It is a hydrazine derivative that has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenyl hydrazine with pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine include:
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
Uniqueness
What sets 2-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine apart is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of dichloro and trifluoromethyl groups, along with the hydrazine and pyridine moieties, gives it distinct properties that are valuable in various fields of research and industry .
Properties
Molecular Formula |
C13H8Cl2F3N3 |
---|---|
Molecular Weight |
334.12 g/mol |
IUPAC Name |
2,6-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H8Cl2F3N3/c14-10-5-8(13(16,17)18)6-11(15)12(10)21-20-7-9-3-1-2-4-19-9/h1-7,21H/b20-7+ |
InChI Key |
NFSCCGVTVFTSLG-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.